8-Hydroxy-2-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-hydroxy-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-5-8(11(14)15)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLRWTVKQDEJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668606 | |
| Record name | 8-Hydroxy-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14788-40-0 | |
| Record name | 8-Hydroxy-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Hydroxy-2-methylquinoline-4-carboxylic acid (often referred to as 8-HQ-2-Me-4-COOH) is a derivative of 8-hydroxyquinoline, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, anticancer, and antiviral therapies. The unique structure of this compound, characterized by the presence of a hydroxyl group, a methyl group, and a carboxylic acid group, enhances its chelating properties and biological efficacy.
- Molecular Formula : C11H9NO3
- Molecular Weight : 203.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to chelate metal ions. The hydroxyl group at the 8-position and the carboxylic acid group at the 4-position facilitate the formation of stable complexes with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) . This chelation is crucial for its antimicrobial and anticancer properties, as it can disrupt metal-dependent enzymatic processes within cells.
Antimicrobial Activity
Numerous studies have demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. For instance:
- Bacterial Inhibition : Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .
- Fungal Activity : It has also shown antifungal activity against various fungal strains, suggesting its utility in treating fungal infections .
Anticancer Properties
The anticancer potential of this compound has been explored extensively:
- Mechanism : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in cell survival and proliferation .
- Case Studies : In vitro studies have reported that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines, including breast cancer and leukemia cells. For example, one study indicated that specific derivatives could reduce cell viability by over 70% at certain concentrations .
Antiviral Activity
Recent investigations have highlighted the antiviral properties of this compound:
- Inhibition of Viral Replication : The compound has shown promise in inhibiting the replication of viruses such as HIV and influenza. The structure–activity relationship (SAR) studies suggest that modifications to the substituents on the quinoline ring can enhance antiviral efficacy while minimizing cytotoxicity .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl Group | Essential for chelation and biological activity |
| Methyl Group | Enhances lipophilicity and cellular uptake |
| Carboxylic Acid | Contributes to metal ion binding and solubility |
Research Findings
A comprehensive review of recent literature reveals significant advancements in understanding the biological activities of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce derivatives with enhanced biological profiles .
- Pharmacological Applications : Beyond antimicrobial and anticancer activities, derivatives are being investigated for neuroprotective effects against Alzheimer’s disease due to their iron-chelating properties .
- Clinical Relevance : Several compounds derived from 8-hydroxyquinoline structures are currently undergoing clinical trials for their therapeutic potential in treating various diseases .
Chemical Reactions Analysis
Oxidation Reactions
The methyl group at position 2 can undergo oxidation to form a carboxylic acid derivative. This reaction is typically performed using alkaline potassium permanganate (KMnO₄) under controlled conditions:
-
Reagents : 10% NaOH, KMnO₄
-
Conditions : Stirring at 85°C for 3–4 hours, followed by neutralization with HCl .
-
Mechanism : The methyl group is oxidized to a carboxyl group via intermediate formation of a ketone and subsequent cleavage.
This method was adapted from similar quinoline derivatives, yielding 2-hydroxyquinoline-4-carboxylic acid with high purity .
Halogenation Reactions
Bromination at positions 6 and 8 is feasible due to the electron-donating hydroxyl group directing electrophilic substitution:
-
Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Conditions : Solvent-dependent (e.g., chloroform or acetic acid), temperature-controlled .
-
Example :
This reaction enhances the compound’s bioactivity, particularly in antimicrobial applications .
Derivatization via Carboxylic Acid
The carboxylic acid group enables esterification and amidation:
Amide Formation
-
Reagents : Amines (e.g., aniline) in presence of coupling agents (e.g., DCC) .
-
Application : Enhances solubility and bioavailability for drug development .
Metal Complexation
The hydroxyl and carboxylic acid groups facilitate chelation with metal ions, particularly Zn²⁺ and Fe³⁺:
Electrophilic Aromatic Substitution
The hydroxyl group directs electrophiles to positions 5 and 7:
| Reaction Type | Reagents | Position Substituted | Product Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5, C7 | Precursor for dyes |
| Sulfonation | H₂SO₄ | C5 | Water-soluble derivatives |
These reactions are critical for modifying electronic properties and solubility .
Biological Activity Correlation
Structural modifications directly influence bioactivity:
| Derivative | IC₅₀ (μM) | Target Application |
|---|---|---|
| 6,8-Dibromo variant | 2.26–7.46 | Anticancer (Eca109/Huh7) |
| Zn²⁺ complex | 0.69–22 | MMP inhibition |
Electron-withdrawing groups (e.g., Br) enhance cytotoxicity, while esterification reduces toxicity .
Stability and Reactivity
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of quinoline-4-carboxylic acids are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Hydroxyl vs.
- Positional Isomerism : Shifting the hydroxyl group from the 8- to 6-position (e.g., 6-hydroxy analog) alters electronic distribution, which may influence redox behavior and antioxidant capacity .
- Halogen Substitution : Introducing chlorine at the 8-position (e.g., 8-chloro analog) improves antibacterial efficacy, likely due to enhanced electrophilicity and target interaction .
Antimicrobial Activity :
- 2-Phenylquinoline-4-carboxylic Acid Derivatives: Compounds with aromatic substituents at the 2-position (e.g., 8-chloro-2-(4-methylphenyl) analog) show superior antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to enhanced hydrogen bonding and hydrophobic interactions with bacterial enzymes .
Antioxidant Activity :
- 2-/3-Hydroxyquinoline-4-carboxylic Acids: Derivatives with hydroxyl groups at positions 2 or 3 (e.g., compound 14 and 21a,b in ) exhibit strong ABTS radical scavenging activity (IC₅₀ < 10 μM), whereas 8-hydroxy analogs are less studied in this context.
Analgesic and Anti-inflammatory Activity :
- 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic Acid: A structurally related compound demonstrated significant anti-inflammatory activity in carrageenan-induced edema models (ED₅₀ = 25 mg/kg), suggesting that modifications to the quinoline core can enhance therapeutic effects .
Physicochemical and Stability Considerations
- Carboxylic Acid Derivatives: Free carboxylic acids (e.g., this compound) are prone to decarboxylation under acidic or high-temperature conditions, limiting their stability. In contrast, ester or amide derivatives (e.g., ethyl esters in ) exhibit improved shelf-life and bioavailability .
- Solubility : The presence of polar groups (e.g., -OH, -COOH) enhances aqueous solubility but reduces membrane permeability. Methyl and phenyl substituents balance this by increasing lipophilicity .
Preparation Methods
Preparation of 2-Hydroxy-4-halogenomethyl-8-methylquinoline Intermediates
Key Reaction: Cyclization of gamma-halogenated anilides under strongly acidic conditions.
- Starting materials: Gamma-halogenacetoneacetic acid derivatives (e.g., gamma-chloroacetonacetic-2-methyl-anilide).
- Cyclization reagent: Concentrated sulfuric acid.
- Conditions: Heating at 90–100°C for 15–20 minutes or longer at lower temperatures (~20°C) for extended times (up to 16 hours).
- Outcome: High yields (typically 70–85%) of 2-hydroxy-4-chloromethyl-8-methylquinoline.
| Step | Reagents & Conditions | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Cyclization | Gamma-chloroacetonaceto-2-toluidine + conc. H2SO4, 90–100°C, 20 min | 2-Hydroxy-4-chloromethyl-8-methylquinoline | 84.6 | 218–220 |
This step is critical for introducing the 8-methyl substituent and preparing the quinoline scaffold for subsequent oxidation.
Oxidation to 8-Hydroxy-2-methylquinoline-4-carboxylic Acid
Oxidizing Agent: Aqueous alkaline hydrogen peroxide.
- Temperature: 35°C to 70°C (optimal 50–70°C).
- Molar ratios: Starting material to hydrogen peroxide between 1:10 and 1:20 (preferably 1:15 to 1:20).
- Starting material to alkali hydroxide (e.g., NaOH) ratio: 1:6 to 1:15 (preferably 1:10 to 1:12).
- Alkaline solution preheated to 35–70°C.
- Simultaneous addition of hydrogen peroxide and starting material to maintain temperature.
- Reaction time: Several hours (e.g., 8 hours).
- Acidification of the reaction mixture with a strong non-oxidizing acid (e.g., hydrochloric, sulfuric, or phosphoric acid) to pH 1–4 to precipitate the acid.
- Filtration at temperatures below room temperature.
- Washing and drying under vacuum (10–25 mm Hg).
- Drying temperature controls hydration state:
- 50–60°C: product retains one mol of crystallization water.
- 130–150°C: anhydrous acid obtained.
- High purity (≥99%) this compound.
- Yields typically range from 54% to 86%, depending on the precursor and exact conditions.
| Parameter | Range / Value |
|---|---|
| Temperature | 50–70°C |
| Starting material:H2O2 ratio | 1:15 to 1:20 |
| Starting material:NaOH ratio | 1:10 to 1:12 |
| pH for precipitation | 1 to 4 |
| Drying pressure | 10–25 mm Hg |
| Drying temperature | 50–60°C (hydrated) or 130–150°C (anhydrous) |
| Purity | 99–99.8% |
| Starting Material | Product | Yield (%) | Melting Point (°C) | Purity (%) |
|---|---|---|---|---|
| 2-Hydroxy-4-chloromethyl-8-methylquinoline | This compound | 54.7 | 312–315 | 99.8 |
This oxidation method is advantageous due to mild conditions, avoidance of high pressures or temperatures, and applicability to various 8-substituted quinolines.
Alternative Synthetic Routes and Catalytic Methods
While the classical method involves halogenated intermediates and alkaline hydrogen peroxide oxidation, recent advances include:
Condensation of 2-aminobenzophenone with ethyl acetoacetate followed by cyclization and functionalization to introduce the 8-methyl and hydroxy groups. This route, however, is more typical for related quinoline derivatives and may require optimization for the this compound specifically.
Heterogeneous catalysis using magnetic nanoparticles with urea linkers under solvent-free conditions has been reported for 2-aryl quinoline-4-carboxylic acids synthesis. This method offers benefits in catalyst recovery and reuse but is less documented for the specific 8-hydroxy-2-methyl derivative.
Doebner reaction variants involving aniline, aldehyde, and pyruvic acid have been explored for synthesizing 2-methyl-4-carboxyquinolines, potentially adaptable for hydroxy-substituted derivatives.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization | Gamma-halogenated anilide + conc. H2SO4, 90–100°C or 20°C (long time) | Gamma-chloroacetonacetic-2-methyl-anilide | 70–85 | Introduces 8-methyl and 2-hydroxy groups |
| 2. Oxidation | Aqueous alkaline H2O2, 50–70°C, controlled mol ratios | H2O2, NaOH, acid for precipitation | 55–86 | Mild conditions, high purity |
| 3. Alternative condensation | 2-aminobenzophenone + ethyl acetoacetate, acidic/basic catalysis | 2-aminobenzophenone, ethyl acetoacetate | Variable | Requires further optimization |
| 4. Catalytic synthesis | Magnetic nanoparticle catalyst, solvent-free, 80°C | Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride | High | Catalyst recyclable, mostly for analogs |
Research Findings and Practical Considerations
The oxidation step is sensitive to the molar ratios of hydrogen peroxide and alkali hydroxide; excess reagents can lead to undesired hydrolysis products such as 2-hydroxy-4-hydroxymethylquinoline instead of the carboxylic acid.
Maintaining the reaction temperature within 50–70°C ensures optimal conversion and minimizes side reactions.
Acidification to pH 1–4 is crucial for efficient precipitation and isolation of the quinoline-4-carboxylic acid.
Drying conditions affect the hydration state of the final product, which can influence its physical properties and suitability for further applications.
The methods allow for substitution at the 8-position with alkyl or halogen groups, demonstrating versatility in synthesizing derivatives of 8-hydroxyquinoline-4-carboxylic acids.
Q & A
Q. Basic Research Focus
- NMR : -NMR identifies protons on the quinoline ring (e.g., aromatic protons at δ 6.5–8.5 ppm) and methyl/hydroxy groups. -NMR confirms the carboxylic acid carbon (~170 ppm) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 219.19 g/mol for CHNO) .
- IR : Strong absorption bands for -OH (~3200 cm) and carboxylic acid C=O (~1680 cm) .
What biological assays are suitable for evaluating the antioxidant activity of this compound derivatives?
Q. Advanced Research Focus
- ABTS Radical Scavenging Assay : Measures reduction of ABTS radicals at 734 nm. Prepare test compounds in DMSO (1–100 µM) and compare to Trolox standards .
- DPPH Assay : Quantifies hydrogen-donating capacity. Use methanol solutions and monitor absorbance decay at 517 nm.
- Cell-Based ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) in HEK-293 or SH-SY5Y cells under oxidative stress .
How do substituent positions on the quinoline core influence biological activity?
Advanced Research Focus
Comparative studies of structural analogs reveal:
Positioning the hydroxy group at C-8 improves metal-binding affinity, while methyl groups at C-2 enhance metabolic stability .
How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?
Q. Advanced Research Focus
- Assay Standardization : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Orthogonal Validation : Combine enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s studies) with cell viability tests (MTT assay) .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerization or impurities .
What computational methods predict the binding interactions of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or β-secretase). Prioritize hydrogen bonds between the carboxylic acid group and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and interaction persistence .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values to design optimized analogs .
What strategies improve the solubility and stability of this compound in pharmacological studies?
Q. Advanced Research Focus
- Salt Formation : Synthesize sodium or lysine salts to enhance aqueous solubility (test via shake-flask method) .
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for improved membrane permeability, with enzymatic hydrolysis in vivo .
- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to protect against oxidative degradation .
How do reaction pathways differ between this compound and its halogenated analogs?
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
